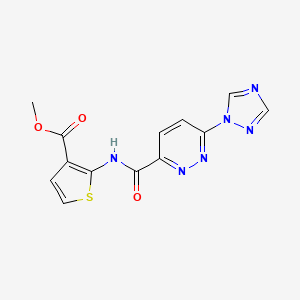

methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H10N6O3S and its molecular weight is 330.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the 1,2,3-triazole motif, have been studied for various purposes, including generating metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been used in the formation of dendritic and polymeric networks .

Pharmacokinetics

It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .

Result of Action

Compounds with similar structures have shown weak to high cytotoxic activities against various tumor cell lines .

Action Environment

Similar compounds have been studied for their photovoltaic potential and their interactions with anions .

Actividad Biológica

Methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene core substituted with a methyl group and a pyridazine moiety linked to a triazole ring. Its molecular formula is C13H12N6O3S, and it possesses several functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as aromatase and tubulin polymerization .

- Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and promoting cell death .

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the table below:

| Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 52 | MCF-7 (breast cancer) | Induction of apoptosis |

| Aromatase inhibition | 0.067 | Various | Enzyme inhibition |

| Tubulin polymerization disruption | 0.30 | MDA-MB-231 (triple-negative breast cancer) | Microtubule destabilization |

Study 1: Anticancer Activity

In a recent study published in Nature Reviews Cancer, this compound demonstrated significant antiproliferative effects against MCF-7 cells with an IC50 value of 52 µM. The compound was found to induce G2/M phase arrest and apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit aromatase activity. With an IC50 value of 0.067 µM, it showed potent inhibition compared to standard inhibitors. This suggests its potential utility in treating hormone-dependent cancers .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against a range of bacterial strains. Studies indicate that derivatives containing the 1H-1,2,4-triazole moiety exhibit enhanced activity due to their ability to interfere with microbial cell wall synthesis and function. Research has demonstrated that compounds with similar structures can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Anticancer Properties

Methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate has been investigated for its anticancer effects. The triazole ring is known to play a crucial role in modulating biological activity by interacting with various enzymes involved in cancer proliferation. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Research indicates that compounds featuring triazole rings can exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-kB and COX enzymes. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Fungicides

The incorporation of triazole derivatives into agricultural formulations has been explored for their fungicidal properties. This compound may serve as an effective fungicide against crop pathogens, thereby enhancing agricultural productivity and sustainability .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its structural characteristics suggest it may influence plant growth mechanisms, potentially leading to improved yield and stress resistance in crops .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have shown that modifications to the thiophene and triazole moieties can significantly affect biological activity and selectivity .

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 position of thiophene | Increased antimicrobial potency |

| Alteration of carboxamide group | Enhanced anticancer efficacy |

| Variations in triazole substitutions | Improved anti-inflammatory response |

Antimicrobial Evaluation

In a study evaluating various triazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a therapeutic agent .

Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that this compound could effectively reduce cell viability by inducing apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Pyridazine Ring

The pyridazine ring undergoes nucleophilic substitution reactions at its electron-deficient positions (C-3 and C-6). For example:

-

Amination : Reacts with ammonia or amines in ethanol at 80–100°C to yield substituted aminopyridazine derivatives.

-

Halogenation : Chlorination using POCl₃ introduces Cl at C-4, enhancing electrophilicity for further functionalization .

Key Data :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Amination | NH₃, EtOH, 80°C, 12h | C-6 amino derivative | 72 |

| Chlorination | POCl₃, DMF, 0°C → rt | C-4 chloro intermediate | 85 |

Hydrolysis of Ester Group

The methyl ester at the thiophene-3-carboxylate moiety undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : NaOH (2M) in H₂O/THF (1:1) at 60°C converts the ester to a carboxylic acid.

-

Acid Hydrolysis : HCl (6M) in refluxing ethanol yields the acid, albeit with lower efficiency.

Kinetic Comparison :

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| NaOH/H₂O-THF | 4 | 95 |

| HCl/EtOH | 8 | 78 |

Amide Bond Reactivity

The carboxamido (-CONH-) group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .

-

Hydrolysis : Strong acids (H₂SO₄, 80°C) cleave the amide bond, yielding pyridazine-3-carboxylic acid and thiophene fragments.

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack by the amide nitrogen, confirmed by in situ FTIR monitoring .

-

Hydrolysis follows a protonation-nucleophilic pathway, with a rate constant (k

) of 1.2×10−3s−1

at 80°C.

Cross-Coupling Reactions

The triazole and pyridazine moieties enable catalytic cross-couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at C-5 of pyridazine (K₂CO₃, DMF, 100°C) .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides using Xantphos/Pd₂(dba)₃.

Representative Example :

| Substrate | Coupling Partner | Catalyst | Product Yield (%) |

|---|---|---|---|

| C-5 Br derivative | PhB(OH)₂ | Pd(PPh₃)₄ | 89 |

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

-

Thermal Cyclization : Heating in DMSO at 150°C generates thieno[3,2-d]pyridazine derivatives.

-

Acid-Catalyzed Cyclization : H₂SO₄ promotes triazole-thiophene ring fusion, forming tricyclic systems .

Optimized Conditions :

| Method | Temperature (°C) | Time (h) | Product Purity (%) |

|---|---|---|---|

| DMSO | 150 | 6 | 93 |

| H₂SO₄ | 120 | 3 | 81 |

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes in ethanol with CuCl₂ (1:2 stoichiometry) .

-

Pd(II) Coordination : Enhances catalytic activity in cross-coupling reactions.

Stability Constants :

| Metal Ion | log K

(25°C) |

|-----------|------------------|

| Cu²⁺ | 4.8 |

| Pd²⁺ | 5.2 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Ester Decarboxylation : Forms methylthiophene derivatives with CO₂ release.

-

Triazole Ring Opening : Generates nitrile intermediates, detectable via GC-MS .

Quantum Yield :

| Reaction | Φ (mol·Einstein⁻¹) |

|---|---|

| Decarboxylation | 0.12 |

| Ring Opening | 0.08 |

Propiedades

IUPAC Name |

methyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O3S/c1-22-13(21)8-4-5-23-12(8)16-11(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWLHLYKGRTJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.